molecular formula C5H2ClF3N2O B11901692 2-Chloro-6-(trifluoromethoxy)pyrazine

2-Chloro-6-(trifluoromethoxy)pyrazine

Cat. No.: B11901692
M. Wt: 198.53 g/mol
InChI Key: CZJMDBUXUPTBQG-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. The incorporation of the trifluoromethoxy group into organic molecules has gained significant interest due to its unique properties, such as high hydrophobicity and stability under various conditions .

Preparation Methods

The synthesis of 2-Chloro-6-(trifluoromethoxy)pyrazine can be achieved through several methods. One efficient and scalable method involves the use of antimony trifluoride for the fluorination process . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Chloro-6-(trifluoromethoxy)pyrazine undergoes several types of chemical reactions:

Mechanism of Action

The mechanism by which 2-Chloro-6-(trifluoromethoxy)pyrazine exerts its effects is primarily through its electron-withdrawing properties. The trifluoromethoxy group influences the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules . This can lead to specific interactions with molecular targets, making it a valuable compound in drug design and other applications.

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethoxy)pyrazine can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the trifluoromethoxy group.

Properties

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

2-chloro-6-(trifluoromethoxy)pyrazine

InChI

InChI=1S/C5H2ClF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H

InChI Key

CZJMDBUXUPTBQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)OC(F)(F)F

Origin of Product

United States

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